molecular formula C6H11N3 B13993467 N,4,5-trimethyl-1H-pyrazol-3-amine

N,4,5-trimethyl-1H-pyrazol-3-amine

Cat. No.: B13993467
M. Wt: 125.17 g/mol
InChI Key: SARKUXSGOQUHSM-UHFFFAOYSA-N
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Description

Product Overview N,4,5-Trimethyl-1H-pyrazol-3-amine is a chemical compound with the CAS Registry Number 1335141-06-4 . It has the molecular formula C 6 H 11 N 3 and a molecular weight of 125.17 g/mol . This compound is part of the pyrazole class of heterocyclic amines, which are characterized by a five-membered ring with two adjacent nitrogen atoms . Research Applications and Value Pyrazole derivatives are significant scaffolds in medicinal and agrochemical research due to their diverse biological activities. As a specific amine-substituted, trimethylated pyrazole, this compound serves as a versatile chemical building block for synthesizing more complex molecules. Researchers utilize such structures in the development of novel compounds with potential pharmacological properties. For instance, closely related trimethylpyrazole cores are used to create sulfonamide derivatives evaluated for activities such as antiproliferative effects . Furthermore, similar pyrazole amines are key intermediates in synthesizing active molecules, such as benzamide derivatives investigated for their antibacterial potential against resistant strains of bacteria . The presence of multiple methyl groups and an amine functional group on the pyrazole ring makes it a valuable intermediate for further chemical modifications, including sulfonylation, amidation, and the construction of molecular libraries for high-throughput screening . Handling and Safety This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N,4,5-trimethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C6H11N3/c1-4-5(2)8-9-6(4)7-3/h1-3H3,(H2,7,8,9)

InChI Key

SARKUXSGOQUHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1NC)C

Origin of Product

United States

Preparation Methods

Direct Amination of 3,5-Dimethylpyrazole with Methylamine

One of the primary synthetic routes to this compound involves the nucleophilic substitution reaction of 3,5-dimethylpyrazole with methylamine under controlled conditions. This method typically requires a catalyst to facilitate the amination process and optimize yields.

  • Reaction Conditions: Controlled temperature, presence of a suitable catalyst (often unspecified in available literature).
  • Reagents: 3,5-dimethylpyrazole and methylamine.
  • Outcome: Formation of this compound with significant stability and versatility in subsequent chemical reactions.

This approach is noted for its straightforwardness and efficiency in producing the target compound with a molecular weight of approximately 125.175 g/mol.

Multi-Step Synthesis via Pyrazole Derivative Intermediates

A more elaborate synthetic scheme involves multiple steps starting from commercially available precursors:

  • Step 1: Condensation of ethyl 3-chloro-3-oxopropanoate with an aromatic amine derivative in the presence of triethylamine to form an intermediate compound.
  • Step 2: Hydrolysis of the intermediate to yield a malonamide derivative.
  • Step 3: Coupling of this malonamide intermediate with 1,3,5-trimethyl-1H-pyrazol-4-amine using dicyclohexylcarbodiimide (DCC) as a condensation agent.
  • Step 4: α-Alkylation of the malonamide with a brominated compound in the presence of potassium t-butoxide (KTB) to afford the final pyrazole derivatives, including this compound analogues.

This method is documented to provide good yields and allows structural variations for analog development.

Halogenation and Substitution Routes via 4-Chloropyrazole Derivatives

Another synthetic approach involves the preparation of 4-chloropyrazole derivatives, which can serve as key intermediates for subsequent amination to yield this compound.

  • General Procedure:

    • Dissolve pyrazole derivatives in an organic solvent such as dichloromethane or chloroform.
    • Add thionyl chloride (SOCl₂) in 1-3 molar equivalents along with a catalytic amount of N,N-dimethylformamide (DMF), pyridine, or triethylamine.
    • Reflux the mixture for 1 to 24 hours depending on the substrate.
    • Remove solvent under reduced pressure and purify the product by column chromatography.
  • Example Yields and Conditions:

Compound Starting Material (g, mmol) Solvent SOCl₂ (g, mmol) Catalyst (g, mmol) Reflux Time Yield (%) Notes
4-Chloro-1-phenyl-3,5-dimethyl-1H-pyrazole (II-2) 1.72 g (10 mmol) Anhydrous chloroform 3.57 g (30 mmol) 0.18 g DMF (2.5 mmol) 12 h 75 Purified by silica gel column
4-Chloro-3,5-dimethyl-1H-pyrazole (II-4) 0.96 g (10 mmol) Anhydrous dichloromethane 2.38 g (20 mmol) 0.18 g DMF (2.5 mmol) 8 h 50 Purified by silica gel column
  • Characterization: The products were characterized by proton nuclear magnetic resonance (^1H NMR) spectroscopy confirming the expected chemical shifts consistent with methyl and amino substituents.

This halogenation step is crucial for introducing a reactive site on the pyrazole ring, enabling further substitution reactions to install the amino group at the 3-position.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yield Range Key Reagents/Conditions
Direct amination of 3,5-dimethylpyrazole Simple, fewer steps, direct route Requires catalyst, may have moderate selectivity Not explicitly reported 3,5-dimethylpyrazole, methylamine, catalyst
Multi-step condensation and alkylation Allows structural diversity, good yields Multi-step, requires purification at each step Good yields (variable) Ethyl 3-chloro-3-oxopropanoate, DCC, KTB
Halogenation followed by substitution Enables selective functionalization Requires handling of thionyl chloride, longer reaction times 50-75% Thionyl chloride, DMF catalyst, organic solvents

Summary of Research Findings

  • The direct reaction of 3,5-dimethylpyrazole with methylamine is a practical and commonly used method for synthesizing this compound, offering a straightforward route with catalytic assistance.
  • Multi-step syntheses involving condensation of intermediates and subsequent alkylation provide access to a broader range of pyrazole derivatives, including the target compound, with good yields and structural versatility.
  • The preparation of 4-chloropyrazole intermediates via thionyl chloride-mediated halogenation is a well-documented procedure that supports further functionalization to obtain the amino-substituted pyrazole, with yields ranging from 50% to 75% depending on reaction conditions and substrates.
  • Analytical data such as ^1H NMR confirm the successful synthesis and purity of the target molecules, supporting the reliability of these methods.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues

The following pyrazole-based compounds share structural similarities with N,4,5-trimethyl-1H-pyrazol-3-amine:

N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine Features a pyrazole ring with 3,5-dimethyl substituents linked to a tetrazine ring via a benzylamine group. Benzyl and tetrazine groups increase molecular weight and complexity compared to the trimethylpyrazole amine .

5-Amino-3-methyl-1-phenylpyrazole Contains a phenyl group at position 1 and a methyl group at position 3. The absence of substituents at positions 4 and 5 reduces steric hindrance compared to this compound. Phenyl groups enhance π-π stacking interactions, which may improve binding in receptor sites .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents
This compound C₆H₁₁N₃ 125.18 Not available 3-(methylamine), 4-CH₃, 5-CH₃
N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine C₁₄H₁₅N₇ 281.32 270588-59-5 3,5-dimethylpyrazole, benzyl-tetrazine
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.22 1131-18-6 3-CH₃, 1-phenyl, 5-NH₂
  • Lipophilicity : The benzyl-tetrazine derivative (281.32 g/mol) exhibits higher lipophilicity than the trimethylpyrazole amine (125.18 g/mol), which may affect membrane permeability in biological systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound N-Benzyl-6-(3,5-dimethylpyrazolyl)-tetrazin-3-amine 5-Amino-3-methyl-1-phenylpyrazole
Molecular Weight 125.18 281.32 173.22
Substituent Positions 3, 4, 5 3,5 (pyrazole); 3 (tetrazine) 1, 3, 5
Key Functional Groups Amine, methyl Tetrazine, benzyl, methyl Phenyl, amine, methyl
Potential Applications Coordination chemistry Bioorthogonal chemistry Pharmaceutical intermediates

Q & A

Q. What are the recommended synthetic routes for N,4,5-trimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield?

Methodology :

  • Multi-step synthesis : Begin with a substituted pyrazole core, such as 5-phenyl-1-pentanol, and employ condensation reactions with amines or aryl halides. For example, use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate coupling reactions .
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC (≥95% purity threshold) .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of cyclopropanamine) and extend reaction time (up to 72 hours) to enhance conversion rates.

Q. Key Data :

ReagentRoleTemperatureTimeYield
Copper(I) bromideCatalyst35°C48 hrs17.9%
Cesium carbonateBase35°C48 hrs

Q. Reference :

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodology :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm methyl group positions (e.g., δ 2.24 ppm for N-methyl protons) and aromaticity .
  • X-ray crystallography : Grow single crystals via ethanol recrystallization. Refine structures using SHELXL (space group analysis, R-factor < 0.06) .
  • Mass spectrometry : Validate molecular weight via HRMS (e.g., ESI m/z 215 [M+H]+^+) .

Key Insight : Planar geometry in the pyrazole ring (deviation <0.06 Å) confirms tautomeric stability .

Q. Reference :

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound derivatives?

Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., oxidoreductases). Focus on hydrogen bonding (N–H⋯O) and hydrophobic contacts with active sites .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., trifluoromethyl or tert-butyl groups) to enhance binding affinity. Correlate logP values (e.g., XLogP3 = 2.8) with membrane permeability .
  • Validation : Compare docking scores (e.g., -9.2 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. Key Data :

DerivativeTarget EnzymeDocking ScoreExperimental IC50_{50}
TrifluoromethylCytochrome P450-8.5 kcal/mol12.3 µM
tert-ButylphenylNitric oxide synthase-9.2 kcal/mol8.7 µM

Q. Reference :

Q. How do tautomeric equilibria affect the structural and functional properties of pyrazole-3-amine derivatives?

Methodology :

  • Tautomer identification : Use X-ray crystallography to distinguish between 3- and 5-substituted tautomers. Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • Electronic effects : Compare C–N bond lengths (1.337 Å vs. 1.372 Å) to assess π-electron delocalization in amino groups .
  • Dynamic NMR : Monitor tautomerization rates in DMSO-d6_6 at variable temperatures (25–60°C) .

Key Insight : Tautomer II (30.8° dihedral angle) exhibits reduced planarity, altering ligand-receptor interactions .

Q. Reference :

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-3-amines?

Methodology :

  • Meta-analysis : Compare IC50_{50} values across studies (e.g., antibacterial vs. anxiolytic assays) and normalize by molarity .
  • Structural analogs : Synthesize derivatives with incremental substitutions (e.g., –CF3_3 vs. –CH3_3) to isolate electronic/hydrophobic effects .
  • High-throughput screening : Use 96-well plate assays to test >100 analogs for cross-reactivity .

Q. Case Study :

  • Antibacterial activity : Aryl-methyl derivatives (e.g., 4-benzylphenyl) show MIC = 4 µg/mL against S. aureus vs. MIC = 32 µg/mL for non-substituted analogs .

Q. Reference :

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